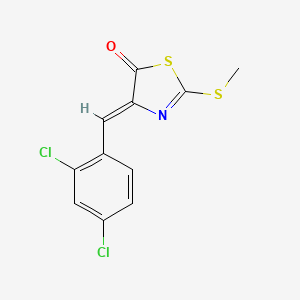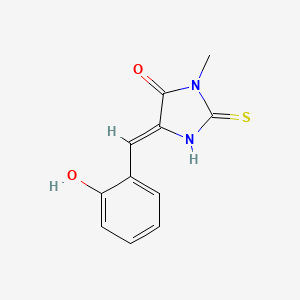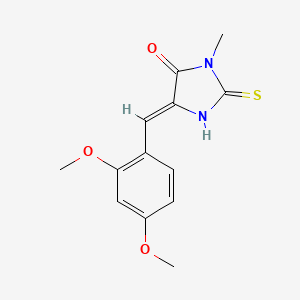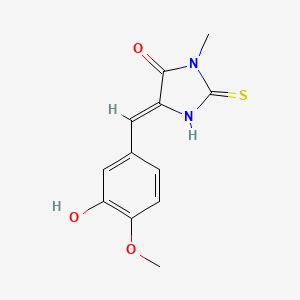
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as DCBT, is a synthetic compound with potential applications in scientific research. DCBT is a member of the thiazole family of compounds, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve the inhibition of key enzymes and proteins in bacterial and viral replication, as well as the induction of apoptosis in cancer cells. This compound has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase and the human immunodeficiency virus reverse transcriptase. This compound has also been found to activate the caspase cascade, which leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of various enzymes and proteins involved in bacterial and viral replication, as well as to scavenge free radicals. Physiologically, this compound has been found to induce apoptosis in cancer cells and to have antioxidant effects. This compound has also been shown to have low toxicity in animal models.
实验室实验的优点和局限性
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments, including its broad-spectrum antimicrobial and antiviral activity, as well as its ability to induce apoptosis in cancer cells. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. Researchers must also take care to use appropriate controls and to interpret results carefully, given the complex mechanisms of action of this compound.
未来方向
There are several future directions for research on 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of the mechanisms of action of this compound in more detail, including its interactions with key enzymes and proteins. Finally, the potential applications of this compound in the treatment of infectious diseases and cancer should be explored further, including in animal models and clinical trials.
合成方法
The synthesis of 4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2,4-dichlorobenzaldehyde with 2-amino-4-methylthiazole in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The purity of this compound can be determined by thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
科学研究应用
4-(2,4-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one has been found to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antioxidant effects. This compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This compound has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus. In addition, this compound has been shown to induce apoptosis in cancer cells and to scavenge free radicals, which can cause oxidative damage to cells.
属性
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NOS2/c1-16-11-14-9(10(15)17-11)4-6-2-3-7(12)5-8(6)13/h2-5H,1H3/b9-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLZZFDFHSMQKH-WTKPLQERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)



![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)

![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzenecarboximidoyl chloride](/img/structure/B5912088.png)


